molecular formula C29 H26 N2 O5 B599367 L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1381790-25-5

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B599367
CAS No.: 1381790-25-5
M. Wt: 482.53
InChI Key: GRGGJSHXLHVROE-SANMLTNESA-N
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Description

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS: 926242-17-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group. The unique structural feature of this compound is the 4-(3,5-dimethyl-4-isoxazolyl) substituent on the phenylalanine side chain. This heterocyclic modification introduces steric and electronic effects that can influence peptide conformation, solubility, and reactivity during synthesis .

Properties

IUPAC Name

(2S)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-17-27(18(2)36-31-17)20-13-11-19(12-14-20)15-26(28(32)33)30-29(34)35-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,25-26H,15-16H2,1-2H3,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGGJSHXLHVROE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoamide Intermediates

A patented approach involves reacting 4-aminophenylalanine with acetylacetone (2,4-pentanedione) in the presence of hydroxylamine hydrochloride. The reaction proceeds under acidic conditions (pH 4–5, acetic acid/water) at 60–80°C for 12–18 hours, yielding the isoxazole-substituted phenylalanine intermediate:

4-Aminophenylalanine+CH₃C(O)CH₂C(O)CH₃NH₂OH\cdotpHCl3,5-Dimethyl-4-isoxazolylphenylalanine\text{4-Aminophenylalanine} + \text{CH₃C(O)CH₂C(O)CH₃} \xrightarrow{\text{NH₂OH·HCl}} \text{3,5-Dimethyl-4-isoxazolylphenylalanine}

Yield : 78–85% after recrystallization from ethanol/water (3:2).

Nitrile Oxide-Alkyne Cycloaddition

Alternative routes employ Cu(I)-catalyzed [3+2] cycloaddition between 4-ethynylphenylalanine and 3,5-dimethylisoxazole nitrile oxide. This method offers superior regioselectivity (>95%) but requires anhydrous conditions and inert atmosphere.

Fmoc Protection of the Amino Group

The N-terminal Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

Standard Protocol

  • Dissolve isoxazolylphenylalanine (1 equiv) in 1:1 dioxane/water .

  • Add Fmoc-Cl (1.2 equiv) and NaHCO₃ (2.5 equiv) at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Acidify to pH 2 with HCl, extract with ethyl acetate, and evaporate.

Reaction Efficiency :

ParameterValue
Temperature0°C → 25°C
Time4–6 hours
Yield90–92%
Purity (HPLC)≥95%

Side products include di-Fmoc derivatives (<5%), mitigated by stoichiometric control.

Purification and Crystallization Techniques

Crude product purification leverages solubility differences in mixed solvent systems:

Ethanol/Water Recrystallization

  • Solvent Ratio : 3:2 ethanol/water.

  • Procedure : Dissolve crude product at 80°C, cool to 25°C at 0.5°C/min, and filter.

  • Outcome : 90.7% yield, ≥99.59% purity (HPLC).

Alternative Solvent Systems

  • Ethyl acetate/petroleum ether : Effective for removing hydrophobic impurities.

  • Methylene chloride/pumice : Used in early patents but phased out due to toxicity concerns.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 7.45–7.28 (Ar-H), 4.42 (α-CH), 3.82 (COOCH₃), 2.35 (isoxazole CH₃).

  • IR : 1745 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (isoxazole C=N).

Chromatographic Purity Assessment

MethodConditionsPurity
Reverse-Phase HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/min≥99.5%
TLCSilica gel, EtOAc/hexane (1:1)Rf = 0.45

Scalability and Industrial Adaptations

Patent CN103373940B details a pilot-scale process producing 10 kg batches:

  • Reactor Setup : 500 L glass-lined vessel with reflux condenser.

  • Cycle Time : 48 hours (synthesis + purification).

  • Solvent Recovery : 92% ethanol reclaimed via distillation .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Substitution Reactions: The isoxazole ring can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Functionalized Isoxazole Derivatives: Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is used in various scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including drug design and development.

    Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: The compound is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptides and proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Substituent CAS Number Molecular Formula Molecular Weight Key Properties/Applications
4-(3,5-Dimethyl-4-isoxazolyl) 926242-17-3 Not explicitly reported* ~463.5 (estimated) Introduces a heterocyclic moiety; enhances rigidity and potential for H-bonding .
4-Methyl 199006-54-7 C₂₅H₂₃NO₄ 401.46 Bulky alkyl group improves hydrophobicity; used in peptide engineering .
2-Methyl 211637-75-1 C₂₅H₂₃NO₄ 401.45 Ortho-substitution may hinder coupling reactions due to steric effects .
4-Chloro 175453-08-4 C₂₄H₂₀ClNO₄ 421.87 Halogenation enables cross-coupling reactions; alters electronic properties .
4-(tert-Butyl) 213383-02-9 C₂₈H₂₉NO₄ 443.53 Extremely bulky; used to stabilize β-sheet structures in peptides .
3,5-Difluoro 205526-24-5 C₂₄H₁₉F₂NO₄ 423.41 Fluorination enhances metabolic stability and lipophilicity .
4,4'-Biphenyl 199110-64-0 C₃₀H₂₅NO₄ 463.52 Extended aromatic system for π-π interactions; used in self-assembling peptides .

Key Research Findings

  • Heterocyclic Modifications : The 3,5-dimethyl-isoxazole group in the target compound introduces a nitrogen-oxygen heterocycle, which can participate in hydrogen bonding and influence peptide secondary structures .
  • Steric Effects : Bulky substituents like tert-butyl (CAS 213383-02-9) and biphenyl (CAS 199110-64-0) significantly increase steric hindrance, slowing coupling efficiency but improving protease resistance .
  • Electronic Effects : Chlorinated derivatives (CAS 175453-08-4) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .
  • Fluorination : 3,5-Difluoro substitution (CAS 205526-24-5) enhances lipophilicity and bioavailability, making it useful in drug design .

Biological Activity

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS Number: 1381790-25-5) is a complex derivative of the amino acid phenylalanine. This compound exhibits a unique structure that enhances its biological activity, particularly in neurotransmitter synthesis and transport mechanisms. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- possesses the molecular formula C29H26N2O5 and a molecular weight of approximately 482.53 g/mol. The compound features an aromatic isoxazole ring and a fluorenylmethoxycarbonyl group, which plays a crucial role in its reactivity and interactions within biological systems.

PropertyValue
Molecular FormulaC29H26N2O5
Molecular Weight482.53 g/mol
CAS Number1381790-25-5
SMILESO=C(NC@HCc1ccc(cc1)c1c(C)noc1C)OCC1c2ccccc2c2c1cccc2
Hydrogen Bond Acceptor Count6
Hydrogen Bond Donor Count2

Mechanisms of Biological Activity

L-Phenylalanine derivatives are known to participate in various biochemical pathways. The compound's structure allows it to undergo nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups. This reactivity is significant for synthesizing neurotransmitters such as dopamine and serotonin, which are vital for numerous physiological processes.

Neurotransmitter Synthesis

Research indicates that L-Phenylalanine can be converted into tyrosine through the action of phenylalanine hydroxylase (PAH). Tyrosine subsequently serves as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine:

L PhenylalaninePAHTyrosineTyrosine HydroxylaseDopamine\text{L Phenylalanine}\xrightarrow{\text{PAH}}\text{Tyrosine}\xrightarrow{\text{Tyrosine Hydroxylase}}\text{Dopamine}

This pathway highlights the importance of L-Phenylalanine in neurotransmitter biosynthesis and its potential implications in neuropharmacology.

Biological Targets and Interactions

Studies have shown that L-Phenylalanine interacts with several biological targets, influencing various physiological functions:

  • Neurotransmitter Transporters : It has been observed that L-Phenylalanine can modulate the activity of neurotransmitter transporters, affecting the reuptake of dopamine and serotonin in neuronal synapses.
  • Cell Proliferation : The compound has been linked to enhanced cell proliferation in certain contexts, particularly through its interaction with T-cell receptors, promoting lymphocyte activation and proliferation .
  • Stress Response : In plant systems, derivatives like L-Phenylalanine have been associated with increased resistance to abiotic stressors by influencing melatonin biosynthesis through bacterial pathways .

Case Studies

A study examining the effects of phenylalanine derivatives on T-cell activation revealed that specific structural modifications could enhance their efficacy as immunomodulators. The research highlighted how L-Phenylalanine derivatives could act as positive regulators in T-cell coactivation by binding to key receptors involved in immune responses .

Another investigation focused on the role of bacterial phenylalanine hydroxylase (PAH) in melatonin biosynthesis demonstrated that L-Phenylalanine is crucial for synthesizing 5-hydroxytryptophan (5-HTP), a precursor to melatonin. This finding suggests potential applications in agricultural biotechnology for enhancing plant resilience through microbial interactions .

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